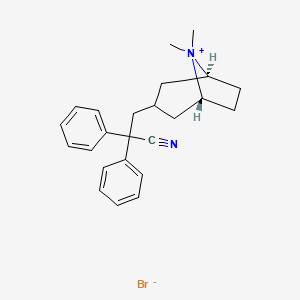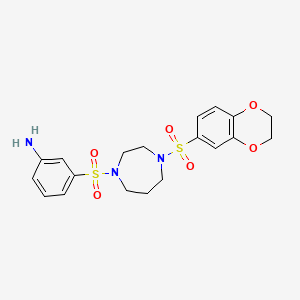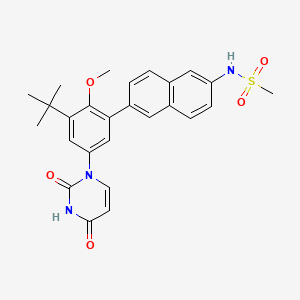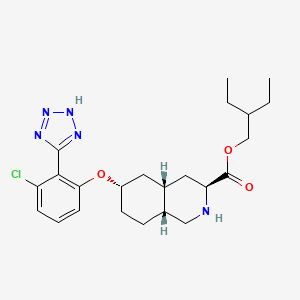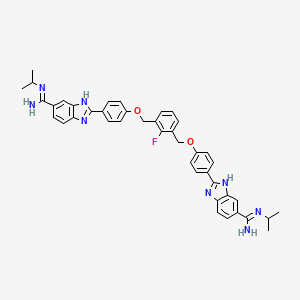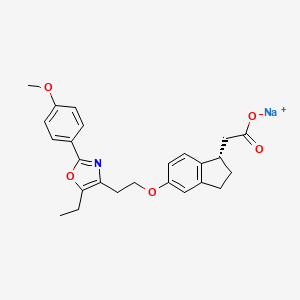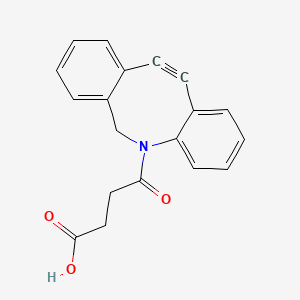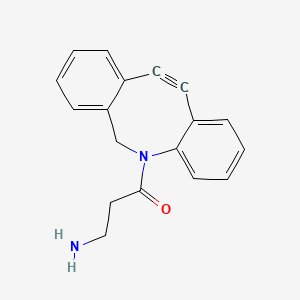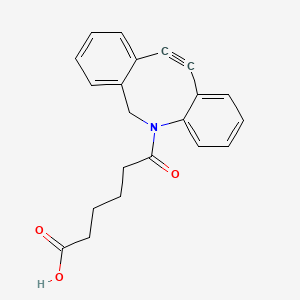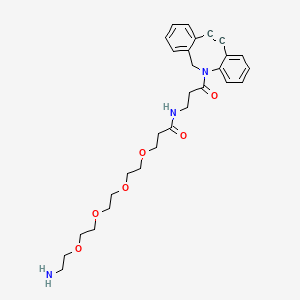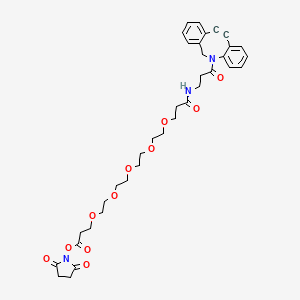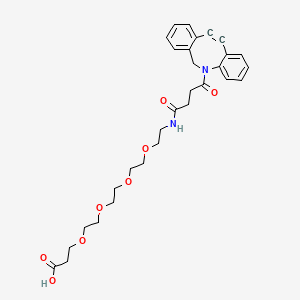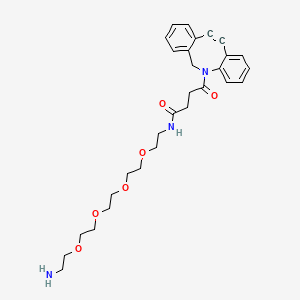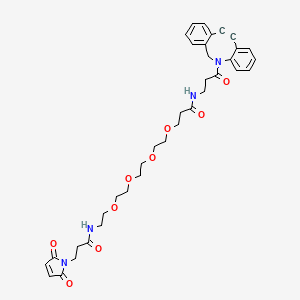
Decaborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decaborane, also known as this compound(14), is an inorganic compound with the chemical formula B10H14. It is classified as a borane and more specifically as a boron hydride cluster. This white crystalline compound is one of the principal boron hydride clusters, both as a reference structure and as a precursor to other boron hydrides . This compound is toxic and volatile, emitting a foul odor similar to burnt rubber or chocolate .
Mechanism of Action
Target of Action
Decaborane, with the chemical formula B10H14, is a principal boron hydride cluster . It plays a central role in the chemistry of polyhedral boron hydrides . It is an essential boron reagent for the preparation of medium and higher carboranes C2BnHn+2 (n = 8–10) and the carba-closo-decaborate anions [CB9H10]− .
Mode of Action
The main attention in this compound chemistry is paid to the reactions of the substitution of hydrogen atoms by various atoms and groups with the formation of exo-polyhedral boron–halogen, boron–oxygen, boron–sulfur, boron–nitrogen, boron–phosphorus, and boron–carbon bonds .
Biochemical Pathways
This compound is used in the synthesis of the closo-dodecaborate [B12H12]2− and the carba-closo-dodecaborate [CB11H12]− anions . It is also used for the synthesis of the closo-decaborate anion [B10H10]2− . These biochemical pathways have significant downstream effects, including the preparation of boron coatings, nanoparticles, microcrystals, boron nitride nanosheets, and nanotubes, as well as various metal boride thin films .
Pharmacokinetics
It is known that this compound is slightly soluble in cold water . This solubility could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its use in various chemical reactions. For instance, it can be used to prepare boron coatings, nanoparticles, microcrystals, boron nitride nanosheets, and nanotubes .
Biochemical Analysis
, is a boron hydride cluster known for its unique structure and reactivity. This compound has been extensively studied for its applications in various fields, including materials science, medicine, and biochemistry. Its ability to interact with biological molecules makes it a subject of interest in biochemical research.
Biochemical Properties
Decaborane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and toxins. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways it regulates . Additionally, this compound can bind to proteins through boron-hydrogen interactions, altering their structure and function.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation . By interacting with key proteins in this pathway, this compound can alter the expression of genes involved in cell proliferation and apoptosis. Furthermore, this compound’s impact on cellular metabolism includes changes in the activity of metabolic enzymes and the levels of metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the nature of the interaction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, affecting cellular processes such as growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or heat . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors in biochemical research involving this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress . At high doses, this compound can be toxic, leading to adverse effects such as cellular damage, organ dysfunction, and even death. Studies have identified threshold doses beyond which the toxic effects of this compound become pronounced, emphasizing the need for careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect the activity of enzymes such as cytochrome P450, altering the metabolism of drugs and other compounds . Additionally, this compound can influence metabolic flux by modulating the levels of key metabolites. For example, it can increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.
Preparation Methods
Decaborane can be synthesized through several methods. One common method involves the pyrolysis of diborane (B2H6), which was first achieved in 1962 . Another method includes the reaction of sodium undecaborate with acids . Industrial production often involves the reaction of diborane with acetylene in the presence of a Lewis base such as acetonitrile, alkylamines, or alkyl sulfides .
Chemical Reactions Analysis
Decaborane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boric acid and other boron oxides.
Reduction: It acts as a mild reducing agent in the reduction of nitro groups to amines and ketones to alcohols.
Hydrolysis: In boiling water, this compound hydrolyzes, releasing hydrogen and forming boric acid.
Common reagents used in these reactions include strong bases like sodium hydride, pyrrolidine, and cerium (III) chloride heptahydrate . Major products formed from these reactions include various boron hydrides, boric acid, and substituted boron compounds .
Scientific Research Applications
Decaborane has a wide range of scientific research applications:
Comparison with Similar Compounds
Decaborane is unique among boron hydrides due to its stability and versatility in forming various derivatives. Similar compounds include:
Diborane (B2H6): A simpler boron hydride used as a starting material for this compound synthesis.
Carboranes (C2BnHn+2): These compounds have similar boron-hydrogen clusters but include carbon atoms, making them useful in different applications.
Closo-dodecaborate (B12H12)2-: Another boron hydride cluster used in the synthesis of boron-based materials.
This compound’s ability to form a wide range of derivatives and its applications in various fields make it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
17702-41-9 |
|---|---|
Molecular Formula |
B10H2 |
Molecular Weight |
110.116 |
IUPAC Name |
Decaboron tetradecahydride |
InChI |
InChI=1S/B10H2/c1-3-5-2-6-4(1)7(3)9(3,5)8(5,6)10(4,6)7/h1-2H |
InChI Key |
JDALSXBJFTZZSB-UHFFFAOYSA-N |
SMILES |
B123B45[B@@]63B[B@@]34[B@@]47B[B@@]26B14B537 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decaborane; Boron hydride (B10H14); Decaboron tetradecahydride; nido-Decaborane(14); Tetradecahydrodecaborane. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


